molecular formula C12H27O6P B14646738 But-3-en-1-ol;phosphorous acid CAS No. 51666-85-4

But-3-en-1-ol;phosphorous acid

Cat. No.: B14646738
CAS No.: 51666-85-4
M. Wt: 298.31 g/mol
InChI Key: KOSSCLUNMKODCW-UHFFFAOYSA-N
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Description

But-3-en-1-ol and phosphorous acid are two distinct compounds with unique properties and applications. But-3-en-1-ol is an organic compound with the formula C4H8O, characterized by an alcohol group attached to a butene chain. Phosphorous acid, on the other hand, is an inorganic compound with the formula H3PO3, known for its diprotic acid properties and its role as an intermediate in the preparation of other phosphorus compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

But-3-en-1-ol: can be synthesized through various methods, including the hydroboration-oxidation of 1-butene. This involves the addition of borane (BH3) to 1-butene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

Phosphorous acid: is typically prepared by the hydrolysis of phosphorus trichloride (PCl3) with water or steam: [ \text{PCl}_3 + 3 \text{H}_2\text{O} \rightarrow \text{H}_3\text{PO}_3 + 3 \text{HCl} ] Alternatively, it can be produced by the hydrolysis of phosphorus trioxide (P4O6): [ \text{P}_4\text{O}_6 + 6 \text{H}_2\text{O} \rightarrow 4 \text{H}_3\text{PO}_3 ] .

Chemical Reactions Analysis

Types of Reactions

But-3-en-1-ol: undergoes various reactions, including:

    Oxidation: It can be oxidized to but-3-enal or but-3-enoic acid using oxidizing agents like potassium permanganate (KMnO4).

    Substitution: It can react with halogenating agents such as phosphorus tribromide (PBr3) to form but-3-enyl bromide.

    Dehydration: When heated with concentrated sulfuric acid (H2SO4), it can dehydrate to form butadiene.

Phosphorous acid: participates in several reactions:

    Oxidation: It can be oxidized to phosphoric acid (H3PO4) using oxidizing agents like chlorine (Cl2).

    Reduction: It can reduce compounds such as silver nitrate (AgNO3) to metallic silver.

    Substitution: It can react with alcohols to form phosphonates.

Scientific Research Applications

But-3-en-1-ol: is used in organic synthesis as an intermediate for the production of various chemicals, including pharmaceuticals and fragrances

Phosphorous acid: has a wide range of applications in chemistry, biology, and industry. It is used as a reducing agent, a precursor for the synthesis of phosphonates, and a stabilizer in the production of plastics. In agriculture, it is used as a fungicide and a fertilizer additive .

Mechanism of Action

But-3-en-1-ol: exerts its effects primarily through its functional groups. The hydroxyl group (-OH) can participate in hydrogen bonding, making it a versatile intermediate in various chemical reactions. The double bond (C=C) allows for addition reactions, making it reactive towards electrophiles.

Phosphorous acid: acts as a reducing agent by donating electrons in redox reactions. Its diprotic nature allows it to ionize two protons, making it effective in acid-base reactions. The presence of the P-H bond also contributes to its reactivity in various chemical processes .

Comparison with Similar Compounds

But-3-en-1-ol: can be compared to other alkenols such as but-2-en-1-ol and but-1-en-3-ol. These compounds share similar reactivity due to the presence of both an alcohol group and a double bond, but their structural differences lead to variations in their chemical behavior and applications.

Phosphorous acid: can be compared to phosphoric acid (H3PO4) and hypophosphorous acid (H3PO2). While all three acids contain phosphorus, their oxidation states and reactivity differ. Phosphorous acid is a diprotic acid, whereas phosphoric acid is triprotic, and hypophosphorous acid is monoprotic. These differences influence their use in various industrial and chemical processes .

Properties

CAS No.

51666-85-4

Molecular Formula

C12H27O6P

Molecular Weight

298.31 g/mol

IUPAC Name

but-3-en-1-ol;phosphorous acid

InChI

InChI=1S/3C4H8O.H3O3P/c3*1-2-3-4-5;1-4(2)3/h3*2,5H,1,3-4H2;1-3H

InChI Key

KOSSCLUNMKODCW-UHFFFAOYSA-N

Canonical SMILES

C=CCCO.C=CCCO.C=CCCO.OP(O)O

Origin of Product

United States

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